molecular formula C9H9BrOS B13640859 3-((2-Bromophenyl)thio)propanal

3-((2-Bromophenyl)thio)propanal

Cat. No.: B13640859
M. Wt: 245.14 g/mol
InChI Key: VGCKVPSOATXWFX-UHFFFAOYSA-N
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Description

3-((2-Bromophenyl)thio)propanal is an organosulfur compound featuring a propanal backbone substituted with a 2-bromophenylthio group. The presence of the bromine atom at the ortho position of the phenyl ring and the thioether linkage (-S-) adjacent to the aldehyde group suggests unique electronic and steric characteristics.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

3-(2-bromophenyl)sulfanylpropanal

InChI

InChI=1S/C9H9BrOS/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-6H,3,7H2

InChI Key

VGCKVPSOATXWFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCCC=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Bromophenyl)thio)propanal typically involves the reaction of 2-bromothiophenol with an appropriate aldehyde under controlled conditions. One common method is the use of a base-catalyzed reaction where 2-bromothiophenol is reacted with propanal in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of 3-((2-Bromophenyl)thio)propanal may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-((2-Bromophenyl)thio)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 2-bromophenylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

    Oxidation: 3-((2-Bromophenyl)thio)propanoic acid.

    Reduction: 3-((2-Bromophenyl)thio)propanol.

    Substitution: 3-((2-Aminophenyl)thio)propanal or 3-((2-Thiophenyl)thio)propanal.

Scientific Research Applications

3-((2-Bromophenyl)thio)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-((2-Bromophenyl)thio)propanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the thioether linkage can play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

3-(4-Bromophenyl)thio-1-propanol

  • Structure: Differs in the position of the bromine atom (para vs. ortho) and the terminal functional group (propanol vs. propanal) .
  • Key Properties :
    • Molecular weight: 245.97 g/mol (vs. ~243.98 g/mol for 3-((2-Bromophenyl)thio)propanal, estimated).
    • XlogP: 2.9 (indicative of moderate hydrophobicity).
    • Topological polar surface area: 45.5 Ų (due to the hydroxyl group, higher than the aldehyde analog).

3-(Methylthio)propanal

  • Structure : Replaces the 2-bromophenyl group with a methylthio (-SCH₃) group .
  • Key Properties :
    • Odor profile: Contributes to meaty and cooked potato aromas, with a low odor threshold.
    • Reactivity: The absence of bromine simplifies synthesis but limits utility in halogen-specific reactions (e.g., Suzuki couplings).
  • Comparison : The bulky 2-bromophenyl group in 3-((2-Bromophenyl)thio)propanal likely reduces volatility and alters odor characteristics compared to the methylthio analog .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XlogP Polar Surface Area (Ų) Key Functional Groups
3-((2-Bromophenyl)thio)propanal* C₉H₉BrOS ~243.98 ~3.1† ~37.3‡ Aldehyde, Thioether
3-(4-Bromophenyl)thio-1-propanol C₉H₁₁BrOS 245.97 2.9 45.5 Alcohol, Thioether
3-(Methylthio)propanal C₄H₈OS 104.17 0.8 37.3 Aldehyde, Thioether
3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid C₁₃H₉BrO₂S 309.18 ~3.5 74.6 Carboxylic acid, Thiophene

*Estimated values based on structural analogs. †Predicted using substituent contributions. ‡Calculated using the aldehyde and thioether groups.

  • Hydrogen Bonding: The aldehyde group in 3-((2-Bromophenyl)thio)propanal allows weaker hydrogen bonding compared to the hydroxyl group in 3-(4-Bromophenyl)thio-1-propanol, affecting solubility and crystal packing .
  • Thermal Stability : Thermogravimetric analysis (TGA) data from similar thioether compounds () suggests moderate stability up to 150–200°C, with degradation influenced by substituent electronegativity .

Crystallographic and Conformational Differences

  • Crystal Packing : In 1-(4-Bromophenyl)-3-(3-chlorophenyl)propan-2-ol (), the dihedral angle between the thiourea moiety and benzene ring is 9.55°, indicating near-planarity. In contrast, ortho-substituted compounds like the target likely exhibit greater torsional strain, affecting crystallinity .
  • Hydrogen Bonding Networks : Intramolecular interactions (e.g., N–H⋯S bonds in ) stabilize specific conformations, whereas 3-((2-Bromophenyl)thio)propanal may adopt distinct packing patterns due to the aldehyde’s electronic effects .

Commercial and Industrial Relevance

  • The target compound’s commercial viability may depend on optimized routes, such as those described for 3-(3-Trifluoromethylphenyl)propanal .
  • Odor Applications : Unlike 3-(Methylthio)propanal, which is used in flavor industries, the brominated analog’s stronger steric effects likely limit its role in fragrance formulations .

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